molecular formula C10H14N6O3 B112888 3'-Amino-2',3'-dideoxyguanosine CAS No. 66323-49-7

3'-Amino-2',3'-dideoxyguanosine

Cat. No.: B112888
CAS No.: 66323-49-7
M. Wt: 266.26 g/mol
InChI Key: HOQBPAWPBCAUGA-KVQBGUIXSA-N
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Description

Interaction with DNA Polymerases and Reverse Transcriptases

The primary mode of action for 3'-Amino-2',3'-dideoxyguanosine involves its direct interference with the function of DNA polymerases and, notably, viral reverse transcriptases. This interaction is multifaceted, encompassing chain termination and competitive inhibition.

A defining structural feature of this compound is the substitution of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). biosynth.comsigmaaldrich.com This seemingly subtle alteration has profound consequences for DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). wikipedia.org The absence of this crucial 3'-hydroxyl group in this compound means that once its triphosphate form is incorporated into a nascent DNA chain, no further nucleotides can be added. biosynth.comnih.gov This leads to the irreversible cessation of DNA chain elongation, a process known as chain termination. biosynth.comnih.govnih.gov The presence of the 3'-amino group serves as a definitive block to the extension of the DNA strand. biosynth.com

This chain-terminating property is a concentration-dependent phenomenon that results in the functional obstruction of the 3'-ends of DNA, ultimately inhibiting DNA synthesis by reducing the rate of chain elongation at the replication fork. nih.gov Studies have shown that DNA isolated from cells treated with high concentrations of the related compound 3'-amino-2',3'-dideoxycytidine (B1198059) serves as a poor template for further synthesis by DNA polymerase I. nih.gov

In addition to acting as a chain terminator, the triphosphate derivative of this compound also functions as a competitive inhibitor of viral polymerases, such as the reverse transcriptase of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Nucleoside reverse transcriptase inhibitors (NRTIs) in their triphosphate form compete with the natural dNTP substrates for binding to the active site of the reverse transcriptase. nih.gov The triphosphate form of this compound mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and can be incorporated into the growing viral DNA strand. nih.gov

Research on related 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates has demonstrated their effectiveness as inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.govnih.govresearchgate.net Notably, the inhibitory effect of these 3'-amino analogues is often more potent than that of other well-known DNA synthesis inhibitors like arabinonucleoside 5'-triphosphates and 2',3'-dideoxynucleoside 5'-triphosphates. nih.govresearchgate.net Pre-steady-state kinetic analyses of various 3'-substituted thymidine (B127349) analogues with HIV reverse transcriptase have shown that while substitutions like fluorine, amino, and azido (B1232118) are all effective inhibitors, there are differences in their incorporation efficiency. acs.orgbiorxiv.org

Crystallographic studies of DNA polymerase-substrate complexes have provided invaluable atomic-level insights into the mechanisms of nucleotide incorporation and inhibition. While specific crystallographic data for this compound complexed with a polymerase were not found in the search results, the broader understanding of how polymerases interact with nucleoside analogs is well-established. These studies reveal the critical role of the 3'-hydroxyl group in positioning the nucleotide for catalysis and its interaction with metal ions like Mg2+ in the active site. acs.org The absence or modification of this group, as in this compound, disrupts this precise geometry, leading to chain termination.

Cellular Phosphorylation Pathways for Activation

For this compound to exert its inhibitory effects, it must first be converted into its active triphosphate form within the cell. This process of phosphorylation is carried out by host cell kinases.

The phosphorylation of nucleoside analogs is mediated by a variety of cellular kinases, often with broad substrate specificity.

Deoxycytidine Kinase (dCK): This enzyme is crucial for the phosphorylation of several deoxyribonucleosides, including deoxycytidine, deoxyguanosine, and deoxyadenosine. uniprot.org It is also responsible for the activation of numerous nucleoside analogs used in antiviral and chemotherapy. uniprot.org Studies on a range of 2',3'-dideoxynucleosides have shown that they are activated by dCK, although the rate of activation is significantly slower compared to the natural 2'-deoxynucleosides. nih.gov Interestingly, the adenosine (B11128) deaminase inhibitor, 2'-deoxycoformycin, has been observed to unexpectedly inhibit the phosphorylation of both purine (B94841) and pyrimidine (B1678525) dideoxynucleosides by dCK. nih.gov

Adenosine Kinase (ADK): As an essential enzyme in purine metabolism, adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.govuniprot.org It plays a key role in regulating adenosine concentrations and can also phosphorylate adenosine analogs. nih.gov

The interplay between these and other cellular enzymes determines the intracellular concentration of the active triphosphate form of this compound, ultimately dictating its efficacy as a DNA synthesis inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBPAWPBCAUGA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216535
Record name Guanosine, 3'-amino-2',3'-dideoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66323-49-7
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Amino 2 ,3 Dideoxyguanosine

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies for the synthesis of 3'-Amino-2',3'-dideoxyguanosine offer a highly efficient and stereoselective alternative to purely chemical methods. These approaches harness the catalytic prowess of enzymes to perform key transformations, often under mild reaction conditions. A prominent chemoenzymatic route involves a two-step enzymatic cascade starting from readily available precursors.

Enzymatic Transfer Reactions with 3'-Amino-3'-deoxythymidine (B22303) and 2,6-Diaminopurine (B158960)

A key step in the chemoenzymatic synthesis is the enzymatic transfer of the 3'-amino-2',3'-dideoxyribose moiety from a donor substrate to a purine (B94841) base. In a notable method, 3'-amino-3'-deoxythymidine serves as the starting material, providing the essential sugar component. nih.gov This sugar is enzymatically transferred to 2,6-diaminopurine. This transglycosylation reaction is catalyzed by a nucleoside phosphorylase, an enzyme that reversibly cleaves the N-glycosidic bond of nucleosides in the presence of inorganic phosphate. nih.gov The use of whole recombinant E. coli cells co-expressing purine nucleoside phosphorylase and pyrimidine (B1678525) nucleoside phosphorylase has been shown to be effective for such transformations, achieving high conversion yields in the synthesis of related nucleosides. nih.gov

Adenosine (B11128) Deaminase-Mediated Deamination for Guanosine (B1672433) Formation

Following the successful transfer of the amino-sugar to 2,6-diaminopurine, the resulting intermediate, 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine, undergoes a crucial deamination step to yield the final guanosine analogue. nih.gov This transformation is efficiently carried out by the enzyme adenosine deaminase. nih.gov This enzyme specifically catalyzes the hydrolytic deamination of the 6-amino group of the purine ring, converting the 2,6-diaminopurine derivative into the desired guanine (B1146940) derivative, thus completing the synthesis of this compound. nih.gov

Comparison of Enzymatic Efficiencies and Industrial Production Considerations

The chemoenzymatic synthesis of this compound presents a significant improvement in efficiency compared to earlier methods. For instance, a previously reported chemoenzymatic approach that involved the chemical reduction of 3'-azido-3'-deoxythymidine followed by an enzymatic reaction resulted in a low yield of 20.5% after purification. researchgate.net In contrast, the two-step enzymatic process starting with 3'-amino-3'-deoxythymidine and 2,6-diaminopurine is designed for high-yield production. nih.gov

For industrial-scale production, enzymatic methods offer several advantages, including high regio- and stereoselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes. chemrxiv.orgresearchgate.net However, challenges remain, such as the cost and stability of the enzymes, and the efficiency of downstream processing. chemrxiv.org To address these issues, strategies like enzyme immobilization and the use of continuous flow reactors are being explored to enhance the economic viability of enzymatic nucleoside synthesis on an industrial scale. nih.govmdpi.com The use of thermostable nucleoside phosphorylases is also of interest as reactions at higher temperatures can increase reaction rates and substrate solubility. nih.gov

Chemical Synthesis Strategies

Parallel to enzymatic methods, purely chemical synthesis routes provide a well-established means to produce this compound. These strategies typically involve the construction of the key 3'-amino-2',3'-dideoxyribose scaffold through a series of conventional organic transformations.

Synthesis from Azide (B81097) Precursors and Subsequent Reduction

A common and effective chemical strategy for introducing the 3'-amino group is through the use of an azide precursor. This approach involves the synthesis of 3'-azido-2',3'-dideoxyguanosine (B1384153), which then serves as a key intermediate. nih.govnih.gov The azido (B1232118) group is a versatile functional group that can be reliably reduced to the corresponding amine.

The final step in this chemical synthesis pathway is the reduction of the 3'-azido group of the 3'-azido-2',3'-dideoxyguanosine intermediate to the desired 3'-amino group. nih.gov This transformation is typically achieved through catalytic hydrogenation. A standard procedure involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as methanol, under a hydrogen atmosphere at room temperature. nih.gov This method is generally efficient and provides the final product, this compound. However, a reported chemical synthesis route for this compound yielded 28%, with the purification process being complicated by the formation of anomers. researchgate.net

ParameterChemoenzymatic SynthesisChemical Synthesis
Key Intermediate 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine3'-azido-2',3'-dideoxyguanosine
Key Transformation Enzymatic transglycosylation and deaminationReduction of an azide to an amine
Reported Yield A prior method reported 20.5% researchgate.netA reported method yielded 28% researchgate.net
Stereoselectivity HighCan lead to anomeric mixtures researchgate.net
Reaction Conditions Mild (e.g., physiological pH and temperature)Can involve harsher conditions and reagents
Purification Generally simpler due to high selectivityCan be complex due to byproducts and anomers researchgate.net
Industrial Scalability Promising, with ongoing process optimization chemrxiv.orgnih.govEstablished, but can be limited by efficiency and waste

Regiospecific and Stereoselective Conversions

The synthesis of this compound and related compounds often requires precise control over the stereochemistry at the 3'-position of the deoxyribose sugar. Diastereoselective syntheses have been developed to produce both deoxyribo- and deoxyxylo-configured 3'-hydroxyamino- and 3'-methoxyamino-nucleosides from 3'-imine intermediates. nih.gov The stereochemical outcome of these reactions is dictated by the presence or absence of a protecting group on the 5'-hydroxyl group, which influences whether the hydride from the reducing agent (borane) is delivered in an inter- or intramolecular fashion. nih.gov

For instance, the stereoselective reduction of 3'-keto nucleosides to yield ribonucleosides can be achieved through the intramolecular delivery of a hydride that is tethered via a free 5'-hydroxyl group. acs.org Similarly, researchers have explored the stereoselective reduction of 3'-imines to produce 3'-methoxyamino- and 3'-hydroxyamino-derivatives. nih.govacs.org These methods have successfully yielded deoxyxylo-configured products as the major or exclusive isomers under various reduction conditions. nih.govacs.org However, obtaining the corresponding deoxyribo-isomers has proven more challenging, often requiring indirect, multi-step synthetic routes. nih.govacs.org

Preparation of 3'-Amino-2',3'-dideoxynucleoside 5'-Monophosphates and Triphosphates

The biological activity of nucleoside analogs is often dependent on their conversion to the corresponding 5'-monophosphate and, subsequently, the 5'-triphosphate form. 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, featuring adenine, guanine, cytosine, and thymine (B56734) bases, have been shown to be potent inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov These modified triphosphates act as terminators of DNA synthesis by getting incorporated into the 3'-end of a growing DNA chain, thus preventing further elongation. nih.gov This termination property makes them valuable tools for DNA sequencing applications. nih.gov

Enzymatic synthesis presents an attractive method for preparing these triphosphates due to its specificity and use of mild, aqueous reaction conditions. google.com However, chemical synthesis approaches have also been developed. One such method involves the triphosphorylation of the 5'-hydroxyl group, which necessitates protection of the 3'-amino group, often as an oxime. google.com Subsequent deprotection is required to yield the final 3'-amino-2'-deoxynucleoside triphosphate. google.com

Stereoselective Syntheses of Related 3'-Substituted Dideoxynucleosides (e.g., 3'-Hydroxyamino-, 3'-Methoxyamino-2',3'-dideoxynucleosides)

The synthesis of 3'-substituted dideoxynucleosides, such as those with 3'-hydroxyamino and 3'-methoxyamino groups, has been a focus of research due to their potential antiviral and anti-leukemic activities. nih.govacs.org A significant challenge in this area is achieving the desired stereochemistry at the 3'-position.

Researchers have developed diastereoselective methods to synthesize both deoxyribo- and deoxyxylo-configured 3'-hydroxyamino- and 3'-methoxyamino-nucleosides starting from common 3'-imine intermediates. nih.govworktribe.com The facial selectivity of the reduction of these imines using borane-tetrahydrofuran (B86392) complex (BH3·THF) is controlled by the protection state of the 5'-hydroxyl group. nih.gov This strategy has enabled the synthesis of previously unknown 3'-methoxyamino-deoxyguanosine derivatives. nih.govworktribe.com While the synthesis of deoxyxylo-configured compounds is often straightforward, the production of the biologically relevant deoxyribo-isomers has historically been more complex, frequently requiring indirect synthetic pathways. nih.govacs.org

Starting MaterialReagentProduct ConfigurationReference
3'-Imino deoxynucleosidesBH3·THFdeoxyribo- and deoxyxylo-isomers nih.govworktribe.com
3'-Keto nucleosidesHydride (intramolecular delivery)ribonucleosides acs.org
3'-IminesVarious reducing agentsdeoxyxylo-configured systems nih.govacs.org

Fluorination Methodologies for Fluorinated Purine Analogs (e.g., 3'-alpha-Fluoro-2',3'-dideoxyguanosine)

The reaction involves treating a precursor, N2,5'-O-Diacetyl-3'-β-bromo-3'-deoxyguanosine, with a fluorinating agent like DAST (diethylaminosulfur trifluoride). tandfonline.com This process results in the desired 3'-α-fluorinated product along with the 2'-α-fluorinated byproduct. tandfonline.com The ratio of the 3'- to 2'-fluorinated products can be influenced by the protecting groups on the guanine base. tandfonline.com For example, using a deacetylated guanine derivative improved the ratio of fluorination at the C3' position versus the C2' position. tandfonline.com

Development of this compound and its Analogs as Oligonucleotide Building Blocks

The unique properties of this compound make it a valuable component for creating modified oligonucleotides with enhanced characteristics.

Synthesis of 3'-Amino-2',3'-Dideoxynucleoside-5'-CE Phosphoramidites

To incorporate this compound into oligonucleotides using standard automated DNA synthesis, it must first be converted into a phosphoramidite (B1245037) building block. 3'-Amino-2',3'-dideoxynucleosides, often synthesized via biotransformation, serve as the starting materials for the preparation of the corresponding 3'-Amino-2',3'-Dideoxynucleoside-5'-CE (β-cyanoethyl) Phosphoramidites. metkinenchemistry.com The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites) has also been developed, providing building blocks for the generation of 5'-amino-oligodeoxyribonucleotides. nih.govnih.gov

Incorporation into Oligonucleotides for Enzymatic Degradation Resistance

A key application of this compound is in the synthesis of oligonucleotides that are resistant to degradation by nucleases. metkinenchemistry.com When this modified nucleoside is incorporated into an oligonucleotide chain, it results in the formation of N3' -> P5' phosphoramidate (B1195095) linkages. google.com These linkages are significantly more stable against enzymatic cleavage compared to the natural phosphodiester bonds found in DNA and RNA. google.com This increased stability makes oligonucleotides containing this compound promising candidates for various therapeutic and diagnostic applications, including as antisense agents and telomerase inhibitors. metkinenchemistry.com

Molecular and Cellular Mechanisms of Action

Modulation of Nucleic Acid Synthesis

The primary mechanism through which 3'-Amino-2',3'-dideoxyguanosine elicits its biological effects is by interfering with the synthesis of nucleic acids. This interference is a consequence of its structural similarity to the natural nucleoside deoxyguanosine, allowing it to be recognized and processed by various polymerases. However, the presence of an amino group at the 3' position of the ribose sugar, instead of the hydroxyl group required for phosphodiester bond formation, dictates its function as a chain terminator.

Inhibition of Viral DNA and RNA Synthesis

The triphosphate form of this compound is a potent inhibitor of viral polymerases, particularly reverse transcriptases found in retroviruses. These enzymes, critical for the replication of the viral genome, mistakenly incorporate the analog into the growing DNA chain. Once incorporated, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation. This mechanism is shared by other 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates, which have been shown to be effective inhibitors of various DNA polymerases. nih.gov

While the primary target is often viral DNA synthesis, some analogs in this class have also demonstrated inhibitory effects on viral RNA synthesis. For instance, certain 3'-amino- and 3'-azido-deoxyribonucleotide-5'-triphosphates have been observed to inhibit the RNA synthesis catalyzed by the influenza A viral RNA polymerase. nih.gov This suggests that this compound may also have the potential to interfere with the replication of RNA viruses, although the specificity and efficiency of this inhibition can vary depending on the specific viral polymerase.

The inhibitory action is often competitive with the natural deoxynucleoside triphosphates. For the related compound, 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP), it has been shown to be a potent inhibitor of DNA polymerase alpha, acting as a competitive inhibitor with respect to dGTP. nih.gov

Impact on Host Cellular DNA Replication and Repair Mechanisms

The therapeutic utility of nucleoside analogs is often limited by their effects on host cellular processes. This compound and its analogs can also be recognized by host cellular DNA polymerases, leading to an impact on cellular DNA replication and repair.

Studies on the closely related compound, 3'-Amino-2',3'-dideoxycytidine (B1198059), have shown that it can cause a concentration-dependent inhibition of DNA synthesis in host cells by reducing the rate of chain elongation at the replication fork. At higher concentrations, this can lead to a functional blocking of the 3'-ends of the DNA, rendering it a poor template for further synthesis and potentially leading to a loss of cell viability. The triphosphate form of 3'-Amino-2',3'-dideoxycytidine acts as a competitive inhibitor of dCTP incorporation by DNA polymerase alpha. nih.gov

The incorporation of these analogs into the host cell's DNA can also trigger cellular stress responses and interfere with DNA repair mechanisms. The presence of a chain-terminating nucleotide can lead to the formation of single-strand breaks in actively synthesized DNA. nih.gov While specific research on the direct impact of this compound on host cellular DNA repair pathways is limited, the induction of DNA damage by related analogs suggests a potential for interaction with these systems.

The following table summarizes the inhibitory constants (Ki) for related dideoxynucleoside triphosphates against DNA polymerase alpha, highlighting their potent inhibitory nature.

CompoundEnzymeTemplate/PrimerInhibitory Constant (Ki)Reference
2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)DNA Polymerase AlphaActivated DNA0.035 µM nih.gov
2',3'-dideoxyguanosine 5'-triphosphate (ddGTP)DNA Polymerase Alpha(dC)n.(dG)12-180.044 µM nih.gov
3'-Amino-2',3'-dideoxycytidine triphosphateDNA Polymerase AlphaCalf Thymus DNA9.6 µM (with respect to dCTP) nih.gov

This interactive table provides a clear comparison of the inhibitory potential of these compounds against a key cellular DNA polymerase.

Biological Activities and Therapeutic Potential

Antiviral Efficacy and Mechanism-Based Applications

The therapeutic potential of 3'-Amino-2',3'-dideoxyguanosine is primarily inferred from its structural similarity to other biologically active dideoxynucleosides. Its core mechanism of action is predicated on its ability to act as a chain terminator in nucleic acid synthesis.

This compound is a dideoxynucleoside, meaning it lacks the hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. The critical feature for its potential biological activity is the absence of the 3'-hydroxyl group, which is replaced by an amino group. In cellular processes, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate of an incoming deoxynucleotide triphosphate. Because this compound lacks this 3'-hydroxyl group, its incorporation into a growing DNA strand results in the termination of chain elongation. nih.gov This mechanism is the basis for the antiviral activity of many approved nucleoside reverse transcriptase inhibitors (NRTIs). nih.govekb.eg

The triphosphate form of 3'-amino-dideoxynucleosides has been shown to be an effective terminator of DNA synthesis catalyzed by various DNA polymerases. nih.gov The presence of the 3'-amino group serves to functionally block the 3'-end of the DNA, preventing further synthesis. ekb.eg This property is not only crucial for potential antiviral applications but is also utilized in molecular biology techniques such as DNA sequencing. researchgate.net

The primary target for many dideoxynucleoside analogs is the reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1). nih.gov This viral enzyme is essential for converting the single-stranded RNA genome of the virus into double-stranded DNA, a necessary step for integration into the host cell's genome. nih.gov By acting as chain terminators, NRTIs competitively inhibit HIV-1 RT. drugbank.com

While direct, extensive studies on the anti-HIV-1 activity of this compound are not widely published, strong inferences can be drawn from its close structural analogs. For instance, 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZddG), which also features a modification at the 3'-position, is a potent inhibitor of HIV-1 replication. nih.govnih.gov AZddG has demonstrated a superior resistance profile compared to zidovudine (B1683550) (AZT) and maintains activity against HIV-1 variants with mutations that confer resistance to other NRTIs. nih.gov Furthermore, this compound is utilized as a research tool in molecular studies of HIV, highlighting its role in understanding viral replication mechanisms and how structural changes in nucleosides can disrupt them. drugbank.com

The therapeutic landscape of HIV-1 infection is populated by several dideoxynucleoside analogs. A comparative analysis of this compound with established drugs provides context for its potential.

Didanosine (B1670492) (ddI): Didanosine (2',3'-dideoxyinosine) is a prodrug that is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). nih.govdrugbank.commedchemexpress.com Like this compound, it acts as a chain terminator. drugbank.com However, ddI is susceptible to degradation by adenosine (B11128) deaminase, a challenge that can influence its therapeutic application. nih.gov In contrast, analogs with modifications at the 3'-position, such as those with an amino or azido (B1232118) group, may exhibit different metabolic stability profiles.

3'-Azido-2',3'-dideoxyguanosine (AZddG): As a close analog, AZddG offers a direct comparison. It is a potent inhibitor of HIV-1 replication. nih.gov Studies have shown that the triphosphate of AZddG is a selective inhibitor of telomerase, an enzyme often activated in cancer cells, suggesting a potential dual application. nih.gov This highlights that modifications at the 3'-position can confer distinct biological activities beyond just HIV-1 RT inhibition.

3'-Fluoro-2',3'-dideoxyguanosine: The introduction of a fluorine atom at the 3'-position is another strategy to create antiviral nucleosides. For example, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity against various flaviviruses. nih.govnih.gov Substitution with a fluoro group at the 3'-position of a dideoxyadenosine analog was found to decrease its anti-HIV potency compared to the parent compound. nih.gov This underscores the critical role of the specific substituent at the 3'-position in determining the antiviral spectrum and potency.

CompoundMechanism of ActionPrimary Viral TargetKey Characteristics
This compoundChain TerminationInferred: HIV-1 Reverse TranscriptaseLacks 3'-OH group, replaced by an amino group, leading to termination of DNA synthesis. nih.govresearchgate.net
Didanosine (ddI)Chain TerminationHIV-1 Reverse TranscriptaseMetabolized to ddATP; susceptible to adenosine deaminase. drugbank.comnih.gov
3'-Azido-2',3'-dideoxyguanosine (AZddG)Chain TerminationHIV-1 Reverse Transcriptase, TelomerasePotent anti-HIV-1 activity with a favorable resistance profile; also inhibits telomerase. nih.govnih.gov
3'-Fluoro-2',3'-dideoxyguanosineChain TerminationHIV-1 Reverse Transcriptase, other viral polymerasesAntiviral activity is highly dependent on the specific structure; fluoro-adenosine analogs show broad-spectrum activity. nih.govnih.gov

While the primary focus for dideoxynucleosides has been HIV, the mechanism of chain termination is applicable to other viruses that rely on polymerases for replication. Based on analog studies, there is potential for exploring the efficacy of this compound against other viral pathogens.

For instance, the analog 3'-deoxy-3'-fluoroadenosine has shown potent, broad-spectrum antiviral activity against flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov This suggests that nucleosides with 3'-modifications could be developed as broad-spectrum antivirals. Additionally, didanosine has been investigated for its potential activity against the polymerase of SARS-CoV-2. acs.org These findings support the rationale for investigating the antiviral spectrum of this compound beyond retroviruses.

Potential for Antiviral Activity through Chain Termination Mechanism

Prodrug Strategies for Enhanced Pharmacological Profiles

The development of effective antiviral therapies often requires overcoming challenges such as poor stability, low solubility, and inefficient cellular uptake. Prodrug strategies are employed to improve the pharmacological properties of active compounds.

A relevant case study is that of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (D4G). Despite predictions from kinetic studies that its triphosphate form would be a superior inhibitor of HIV-1 RT, D4G itself was found to be inactive in cell culture. nih.govnih.gov This lack of activity was primarily attributed to its instability in solution. nih.govnih.gov

To address this, a prodrug approach was successfully implemented. By modifying the guanine (B1146940) base at the 6-position with a cyclopropylamino group, a more stable prodrug, cyclo-D4G, was created. nih.govnih.gov This modification not only increased the stability of the molecule but also improved its lipophilicity and solubility, while decreasing its toxicity relative to the parent D4G. nih.gov The resulting prodrug, cyclo-D4G, demonstrated anti-HIV activity, validating this strategy for converting an unstable but potentially potent nucleoside analog into a viable antiviral agent. nih.govnih.gov This approach could be theoretically applied to other guanosine (B1672433) analogs, including this compound, should they face similar stability or delivery challenges.

Improvement of Stability, Lipophilicity, and Bioavailability through Chemical Modification

One notable strategy involves the synthesis of monophosphate prodrugs, such as the HepDirect prodrugs developed for related nucleoside analogs. This approach aims to enhance the delivery and activation of the compound in specific target tissues, such as the liver. For instance, the synthesis of 3'-amino-3'-deoxyguanosine (B1384342) monophosphate HepDirect prodrugs has been reported. nih.gov In this method, the C2-amino group of guanosine is protected, and the 3'-position is modified to introduce the amino group. Subsequently, a monophosphate group with a lipophilic side chain (a (3-chlorophenyl)-1,3-propanyl diester) is attached to the 5'-position. nih.gov These prodrugs are designed to be stable in the bloodstream and are enzymatically activated to the corresponding nucleoside triphosphate within hepatocytes, thereby increasing the concentration of the active drug at the target site. nih.gov

Another general strategy to improve the properties of nucleoside analogs is the use of amino acid promoieties. Attaching amino acids to the parent drug can increase its recognition by cellular transporters, thereby enhancing its uptake. This approach has been shown to improve the bioavailability of various drugs by targeting amino acid transporters that are often overexpressed in cancer cells. While specific studies on this compound are limited, the principle of using amino acid-based prodrugs represents a promising avenue for enhancing its therapeutic potential.

Modification StrategyExampleRationale
Monophosphate Prodrugs HepDirect prodrugs of 3'-amino-3'-deoxyguanosineEnhanced liver-specific delivery and activation, bypassing the often inefficient initial phosphorylation step. nih.gov
Amino Acid Conjugation General strategy for nucleoside analogsImproved cellular uptake via amino acid transporters, potentially increasing bioavailability and tumor cell targeting.

Anticancer Research Applications

The primary mechanism underlying the anticancer potential of this compound is its ability to act as a DNA chain terminator. This property stems from the substitution of the 3'-hydroxyl group on the deoxyribose sugar with an amino group. biosynth.com This structural alteration allows the molecule to be recognized by DNA polymerases and incorporated into a growing DNA strand. However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, thereby halting DNA elongation and replication. biosynth.comnih.gov

Interference with Nucleic Acid Metabolism in Cancer Cells

In cancer cells, which are characterized by rapid and often uncontrolled proliferation, DNA replication is a critical process. The anticancer activity of this compound is predicated on its ability to selectively disrupt this process. Following its uptake into a cell, the compound is phosphorylated by cellular kinases to its active triphosphate form. biosynth.com This triphosphate metabolite then acts as a competitive inhibitor of natural deoxynucleoside triphosphates for the active site of DNA polymerases.

Studies on the closely related analog, 3'-amino-2',3'-dideoxycytidine (B1198059), have provided detailed insights into this mechanism. In L1210 leukemia cells, this compound was shown to induce an S-phase-specific cell cycle block, indicative of interference with DNA synthesis. biosynth.com The triphosphate form of the drug competitively inhibited DNA polymerase alpha, a key enzyme in eukaryotic DNA replication. biosynth.com Furthermore, treatment with the analog led to the induction of single-strand breaks in actively synthesized DNA, a hallmark of chain termination. biosynth.com This disruption of DNA integrity can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Cell LineCompoundKey Findings
L1210 Leukemia3'-amino-2',3'-dideoxycytidine- S-phase specific cell cycle block- Competitive inhibition of DNA polymerase alpha- Induction of single-strand breaks in DNA

Role as Sensitizers in Radio- and Chemotherapy

While direct experimental evidence for the role of this compound as a sensitizer (B1316253) in radio- and chemotherapy is not extensively documented in publicly available research, its mechanism of action suggests a strong theoretical potential for such applications. Radiotherapy and many conventional chemotherapeutic agents exert their cytotoxic effects by inducing DNA damage. The efficacy of these treatments is often limited by the cancer cells' ability to repair this damage.

By inhibiting DNA polymerases and terminating DNA chain elongation, this compound could potentially synergize with DNA-damaging agents. The rationale is that the incorporation of this nucleoside analog would create irreparable strand breaks, thereby augmenting the lethal effects of radiation or chemotherapy. This concept is supported by the general principle that inhibitors of DNA repair pathways can enhance the sensitivity of cancer cells to genotoxic treatments. For instance, inhibitors of poly(ADP-ribose) polymerase (PARP), another key enzyme in DNA repair, are known to sensitize tumors to various therapies. Further research is warranted to experimentally validate the potential of this compound as a sensitizing agent in cancer therapy.

Targeting of DNA Polymerase Overexpression in Malignancies

A compelling rationale for the use of this compound in cancer treatment is the frequent overexpression of certain DNA polymerases in malignant tissues. DNA polymerase beta (Pol β), a key enzyme in the base excision repair (BER) pathway, has been found to be overexpressed in a variety of human tumors, including those of the breast, colon, prostate, and ovary. While Pol β's primary role is in DNA repair, its overexpression has been linked to increased mutagenesis and resistance to certain anticancer drugs.

The overexpression of Pol β and other specialized DNA polymerases in cancer cells presents a potential therapeutic window. Nucleoside analogs like this compound, which can be incorporated by these polymerases, can exploit this overexpression to selectively target cancer cells. The incorporation of the chain-terminating analog by the overexpressed polymerases would lead to a higher level of DNA damage and replication stress in cancer cells compared to normal cells, which typically have lower levels of these enzymes. This targeted approach could lead to a more favorable therapeutic index, with greater efficacy against the tumor and reduced toxicity to healthy tissues.

DNA PolymeraseImplication in CancerPotential for Targeting by this compound
DNA Polymerase Beta (Pol β) Overexpressed in various cancers; linked to mutagenesis and drug resistance.The compound could be preferentially incorporated by the overexpressed Pol β, leading to selective killing of cancer cells.
DNA Polymerase Alpha A primary replicative polymerase in eukaryotes.Inhibition by the triphosphate form of the analog disrupts DNA replication in rapidly dividing cancer cells. biosynth.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of the 3'-Amino Group on Polymerase Recognition and Chain Termination Efficiency

The substitution of the 3'-hydroxyl group with an amino group is a critical modification that confers the chain-terminating property to 3'-amino-2',3'-dideoxynucleosides. Once phosphorylated to their active triphosphate form, these analogs are recognized by DNA polymerases and incorporated into a growing DNA strand. nih.govresearchgate.netnih.gov The absence of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, thereby halting DNA synthesis. mdpi.com

Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.govresearchgate.netnih.gov Their inhibitory effect is significantly more potent than that of other known DNA synthesis inhibitors like arabinonucleoside 5'-triphosphates and the parent 2',3'-dideoxynucleoside 5'-triphosphates. nih.govresearchgate.net This enhanced efficiency is attributed to the ability of the 3'-amino group to facilitate the incorporation of the nucleoside monophosphate residue into the 3'-terminus of the primer, leading to definitive chain termination. nih.govresearchgate.netnih.gov The potent inhibitory action of these compounds has also led to their exploration as terminators in DNA sequencing applications. nih.govresearchgate.netnih.gov

For instance, 3'-amino-2',3'-dideoxycytidine (B1198059) (3'-NH2-ddCyd) has been shown to specifically inhibit DNA synthesis by causing an S-phase-specific block in leukemia cells. nih.gov The triphosphate form of 3'-NH2-ddCyd competitively inhibits the incorporation of dCTP by DNA polymerase alpha. nih.gov While direct incorporation into DNA was not definitively detected in one study, sucrose (B13894) gradient analysis suggested that its incorporation into actively synthesized DNA is a key aspect of its biological activity, leading to single-strand breaks in the DNA. nih.gov Another study on 3'-NH2-ddCyd demonstrated that it inhibits DNA synthesis in a concentration-dependent manner by reducing the rate of chain elongation at the replication fork, which ultimately blocks the 3'-ends of the DNA. nih.gov

The nature of the 3'-substituent plays a crucial role. For example, the thymidine (B127349) analog 3'-azido-3'-deoxythymidine (AZT), another 3'-modified nucleoside, also acts as a DNA chain terminator after being converted to its triphosphate form. frenoy.eunih.gov The 3'-azido group, like the 3'-amino group, prevents further chain elongation.

Impact of Base Modifications on Biological Activity and Enzyme Interactions

Modifications to the purine (B94841) or pyrimidine (B1678525) base of 3'-amino-2',3'-dideoxynucleosides can significantly alter their biological activity, selectivity, and interaction with viral and cellular enzymes.

Research into 6-substituted purine analogs has been a fruitful area for the development of anti-HIV agents. The modifications at the 6-position of the purine ring can influence the molecule's interaction with reverse transcriptase and its susceptibility to cellular metabolic enzymes. These alterations can lead to improved therapeutic profiles, including enhanced potency and reduced cellular toxicity.

The identity of the nucleobase (adenine, guanine (B1146940), cytosine, or thymine) determines which natural deoxynucleoside triphosphate the analog competes with for incorporation into the DNA chain. nih.govresearchgate.net 3'-Amino-2',3'-dideoxyguanosine, for instance, mimics deoxyguanosine triphosphate (dGTP) and is incorporated opposite a cytosine base in the template strand. The efficiency of incorporation and the subsequent termination of DNA synthesis can vary between adenosine (B11128) and guanosine (B1672433) analogs, reflecting the specific kinetics of the polymerase with respect to its natural substrates.

The pattern of hydrogen bond donors and acceptors on the nucleobase is critical for its recognition by the DNA polymerase. The Watson-Crick base pairing rules dictate the correct pairing with the template strand. Any modification to the base that disrupts these hydrogen-bonding interactions can affect the efficiency of incorporation. The precise geometry of the active site of the polymerase also plays a significant role in accommodating the modified nucleoside.

Structural Determinants Governing Resistance to Excision Mechanisms

A significant challenge in the long-term efficacy of nucleoside analog inhibitors is the development of viral resistance. One major mechanism of resistance involves the enzymatic removal of the chain-terminating nucleoside from the end of the DNA strand by the viral reverse transcriptase. This excision reaction allows DNA synthesis to resume.

The structural features of the incorporated nucleoside analog can influence its susceptibility to this excision. The conformation of the sugar ring and the nature of the 3'-substituent are key determinants. Analogs that, once incorporated, create a conformation that is a poor substrate for the excision activity of the reverse transcriptase are more likely to exhibit sustained antiviral activity. For example, human excision repair cross complementing protein 1-xeroderma pigmentosum group F (ERCC1-XPF) endonuclease has been shown to be involved in the removal of chain-terminating nucleoside analogs, suggesting a cellular repair mechanism for this type of DNA damage. mdpi.com

Conformational Analysis and Molecular Modeling in Structure-Function Elucidation

To understand the structure-function relationships of this compound and related compounds at a molecular level, conformational analysis and molecular modeling techniques are employed. These computational approaches provide insights into the preferred three-dimensional structures of the nucleoside analogs and how they interact with the active site of DNA polymerases.

Molecular docking studies can predict the binding modes of these inhibitors within the enzyme's active site, highlighting key interactions that contribute to their binding affinity and inhibitory potency. mdpi.com For instance, in silico studies of 5′-arylchalcogeno-3-aminothymidine derivatives, which are related to 3'-aminonucleosides, have suggested potential non-competitive inhibitory mechanisms against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 by interacting with an allosteric site. mdpi.com These computational models help in rationalizing observed SAR data and in designing new analogs with improved properties.

Future Research Directions and Translational Potential

Exploration of Novel 3'-Amino-2',3'-dideoxyguanosine Analogs

The development of novel analogs of this compound is a cornerstone of future research, aiming to enhance efficacy, improve selectivity, and overcome potential resistance mechanisms. The core strategy revolves around modifying the structure of the parent compound to optimize its interaction with target enzymes while minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies systematically alter different parts of the this compound molecule—the sugar moiety, the nucleobase, and the 3'-amino group—to understand how these changes affect its biological activity. For instance, modifications to the sugar ring can influence the analog's conformation and its ability to be recognized and phosphorylated by cellular kinases, a critical step for its activation. Similarly, alterations to the guanine (B1146940) base can affect its binding to the active site of DNA polymerases. nih.gov

A significant focus of analog development is to increase lipophilicity, which can enhance oral bioavailability and penetration of cellular membranes. One approach involves the substitution of hydrophilic groups with more lipophilic moieties. nih.gov The rationale is that increased lipid solubility can facilitate passive diffusion across cell membranes, leading to higher intracellular concentrations of the drug.

Furthermore, the synthesis of prodrugs represents another important avenue. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This strategy can improve the pharmacokinetic profile of this compound, such as its absorption and distribution, and can also help in targeting the drug to specific tissues or cells.

Investigation of Combination Therapies with Other Therapeutic Agents

The therapeutic efficacy of this compound can potentially be amplified through combination with other therapeutic agents. This approach is based on the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Combination therapies can also help in reducing the required doses of individual drugs, thereby minimizing dose-related toxicities, and can be instrumental in preventing the development of drug resistance. longdom.org

In the context of antiviral therapy, particularly against HIV, combining this compound with other nucleoside reverse transcriptase inhibitors (NRTIs) or with drugs from different classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors, is a promising strategy. The rationale is to target multiple steps in the viral replication cycle simultaneously, making it more difficult for the virus to develop resistance.

Similarly, in cancer treatment, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to enhanced antitumor activity. longdom.orgnih.gov For instance, combining it with drugs that induce DNA damage could potentiate its cytotoxic effects. The efficacy of such combinations is often schedule-dependent, meaning the order and timing of drug administration can significantly impact the therapeutic outcome. nih.gov

Advanced Understanding of Metabolic Pathways and Enzyme Interaction Kinetics

A deeper understanding of the metabolic fate of this compound and its interaction with key enzymes is fundamental for its rational clinical application. Like other nucleoside analogs, it must be phosphorylated intracellularly to its active triphosphate form, this compound-5'-triphosphate (3'-amino-ddGTP), to exert its therapeutic effect. drugbank.com

The efficiency of this phosphorylation process, carried out by cellular kinases, is a key determinant of the drug's potency. Future research will likely focus on detailed metabolic profiling to identify the specific kinases involved and to understand the factors that regulate their activity. This knowledge can be leveraged to design analogs with improved phosphorylation efficiency.

Once activated, 3'-amino-ddGTP acts as a competitive inhibitor and a chain terminator of DNA polymerases. nih.gov Its lack of a 3'-hydroxyl group prevents the formation of the phosphodiester bond necessary for DNA chain elongation. nih.gov Detailed kinetic studies are needed to quantify the inhibitory potency (e.g., Ki or IC50 values) of 3'-amino-ddGTP against various viral and human DNA polymerases. Such studies are critical for understanding its selectivity and for predicting its therapeutic index. For example, a high affinity for viral reverse transcriptase coupled with a low affinity for human DNA polymerases would be a desirable characteristic for an antiviral agent.

Development of Targeted Delivery Systems for Enhanced Efficacy in vivo

To maximize the therapeutic potential of this compound and minimize its potential side effects, the development of targeted delivery systems is a high-priority research area. These systems aim to deliver the drug specifically to the site of action, such as virus-infected cells or tumors, thereby increasing its local concentration and reducing systemic exposure.

Liposomal formulations represent a promising approach. nih.govtechnologynetworks.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core. Encapsulation within liposomes can protect the drug from premature degradation, prolong its circulation time in the bloodstream, and facilitate its uptake by target cells. nih.gov The surface of liposomes can also be modified with specific ligands, such as antibodies or peptides, to actively target them to receptors that are overexpressed on the surface of cancer cells or virus-infected cells.

Nanoparticle-based delivery systems are also being actively explored. nih.govconsensus.app Biodegradable polymers can be used to formulate nanoparticles that encapsulate this compound. Similar to liposomes, these nanoparticles can be surface-functionalized for targeted delivery. The controlled release of the drug from the nanoparticle matrix can also provide sustained therapeutic concentrations at the target site. The development of such targeted delivery systems holds the promise of significantly improving the in vivo efficacy and safety profile of this compound. mdpi.com

Expanding Therapeutic Applications Beyond Antiviral and Anticancer Indications

While the primary focus of research on this compound has been on its antiviral and anticancer properties, there is a growing interest in exploring its potential in other therapeutic areas. The fundamental mechanism of action of this compound, the inhibition of DNA synthesis, suggests that it could be effective against other rapidly proliferating cells or organisms.

One area of investigation is its potential use against parasitic protozoa . nih.gov Many of these organisms are dependent on active DNA replication for their survival and propagation. The enzymes involved in the DNA synthesis of these parasites may be susceptible to inhibition by 3'-amino-ddGTP. For instance, some protozoan parasites have unique purine (B94841) salvage pathways that could potentially be exploited for targeted therapy. nih.gov

Another potential application is in the treatment of certain bacterial infections . While most bacteria are not susceptible to dideoxynucleosides, some species might possess DNA polymerases that are sensitive to inhibition by 3'-amino-ddGTP. Research has shown that some 3'-aminonucleoside analogs exhibit activity against gram-positive bacteria. nih.gov

Q & A

Q. How is 3’-Amino-2’,3’-dideoxyguanosine synthesized and structurally characterized?

Synthesis typically involves deoxygenation of precursor nucleosides. For example, Barton deoxygenation is used to remove hydroxyl groups from the ribose moiety, with protective groups (e.g., 4,4′-dimethoxytriphenylmethyl) applied to the 5′-hydroxy and 2-amino functions to prevent side reactions . Structural characterization employs 2D NMR spectroscopy to assign ¹H and ¹³C signals, particularly for the 2′,3′-dideoxy-β-D-glycero-pentofuranosyl moiety. This method confirms stereochemistry and distinguishes hydrolysis-stable N-glycosidic bonds compared to non-modified dideoxyguanosine .

Q. What is the antiviral profile of 3’-Amino-2’,3’-dideoxyguanosine?

The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), requiring intracellular phosphorylation to its active triphosphate form (3’-azido-ddGTP). It inhibits HIV-1 reverse transcriptase (RT) by competing with natural dGTP for incorporation into viral DNA, causing chain termination. Pre-steady-state kinetic studies show its incorporation efficiency (kpol/Kd) is lower than dGTP, primarily due to reduced binding affinity (Kd) rather than incorporation rate (kpol) . It also inhibits hepatitis B virus (HBV) replication in vitro, as demonstrated in duck models .

Q. What are the metabolic pathways and stability challenges of this compound?

3’-Amino-2’,3’-dideoxyguanosine undergoes sequential phosphorylation by cellular kinases to form the active triphosphate. However, its instability in solution (due to deamination or hydrolysis) and high polarity limit bioavailability. Enzymatic deamination at the 6-position of the guanine base further reduces efficacy, necessitating prodrug strategies to enhance stability .

Advanced Research Questions

Q. How do HIV-1 variants develop resistance to 3’-Amino-2’,3’-dideoxyguanosine?

Resistance arises through mutations in HIV-1 RT, such as L74V, F77L, and K476N. L74V reduces excision of the chain-terminating 3’-azido-ddGMP by impairing RT’s ability to bind ATP, a critical cofactor for excision. K476N partially restores excision activity on RNA/DNA templates by reducing secondary RNase H cleavage events, but not on DNA/DNA substrates. These mutations collectively decrease drug susceptibility by 3–4 fold, highlighting constraints in RT’s ability to evolve high-level resistance .

Q. How is this compound applied in nonenzymatic nucleic acid replication studies?

The 5′-phosphorimidazolide derivative of 2’-amino-2’,3’-dideoxyguanosine enables template-directed polymerization in protocell models. This monomer forms 2’→5’ phosphoramidate linkages on RNA or locked nucleic acid (LNA) templates, favoring A-type duplex geometry. Modifications like diaminopurine substitutions enhance polymerization efficiency, offering insights into prebiotic replication systems .

Q. What strategies improve the pharmacokinetic profile of 3’-Amino-2’,3’-dideoxyguanosine?

Prodrug modifications at the 6-position (e.g., cyclopropylamino groups) stabilize the nucleoside, increase lipophilicity, and reduce toxicity. For example, cyclo-D4G, a 6-modified prodrug, exhibits enhanced anti-HIV activity and solution stability compared to the parent compound. Triphosphate analogs (e.g., ddGTP) are synthesized via a one-pot enzymatic method for mechanistic studies .

Q. How do structural modifications influence antiviral activity and enzyme interactions?

Substitutions at the 2′,3′-positions and purine base alter RT recognition. Carbocyclic analogs (e.g., carbovir) retain anti-HIV activity with improved hydrolytic stability. Modifications like 8-aza-7-deaza substitution enhance N-glycosidic bond stability, while 2,6-diaminopurine derivatives improve base-pairing in nonenzymatic replication . Quantitative structure-activity relationship (QSAR) analysis guides optimization of hydroxyl group contributions .

Methodological Considerations

3.1 Key experimental assays for studying resistance mechanisms:

  • Pre-steady-state kinetics : Measure kpol (incorporation rate) and Kd (binding affinity) for 3’-azido-ddGTP vs. dGTP .
  • Excision assays : Quantify ATP-mediated rescue of chain-terminated DNA synthesis using α-³²P-labeled primers .
  • RNase H activity profiling : Compare cleavage efficiency of mutant RTs on RNA/DNA vs. DNA/DNA templates .

3.2 Synthesis and characterization protocols:

  • Protective group strategies : Use 4,4′-dimethoxytriphenylmethyl for 5′-OH and dimethylaminomethylene for 2-NH2.
  • 2D NMR assignments : Correlate ¹H-¹³C signals to confirm sugar puckering and glycosidic bond stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.